molecular formula C13H16N2 B2411873 3,5-diethyl-1-phenyl-1H-pyrazole CAS No. 848153-41-3

3,5-diethyl-1-phenyl-1H-pyrazole

Cat. No.: B2411873
CAS No.: 848153-41-3
M. Wt: 200.285
InChI Key: KQEVIGIQSXKHSJ-UHFFFAOYSA-N
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Description

3,5-Diethyl-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This particular compound is characterized by the presence of ethyl groups at positions 3 and 5, and a phenyl group at position 1. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of phenylhydrazine with 3,5-diethyl-2,4-pentanedione under acidic conditions can yield the desired pyrazole . Another method involves the use of terminal alkynes, aromatic aldehydes, and hydrazines in a one-pot, three-component reaction .

Industrial Production Methods

Industrial production of pyrazoles often employs scalable and efficient synthetic routes. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, are gaining popularity in industrial settings . These methods not only enhance the yield but also reduce the environmental impact of the production process.

Properties

IUPAC Name

3,5-diethyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-3-11-10-12(4-2)15(14-11)13-8-6-5-7-9-13/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEVIGIQSXKHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=CC=CC=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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